molecular formula C26H27N3O6S B11077718 N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11077718
M. Wt: 509.6 g/mol
InChI Key: KRTXQEZEMMHLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a morpholinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)carbamoyl)phenylboronic acid
  • N-(4-methoxyphenyl)carbamoylphenylboronic acid

Uniqueness

N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H27N3O6S

Molecular Weight

509.6 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C26H27N3O6S/c1-18-7-8-19(17-24(18)36(32,33)29-13-15-35-16-14-29)25(30)28-23-6-4-3-5-22(23)26(31)27-20-9-11-21(34-2)12-10-20/h3-12,17H,13-16H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

KRTXQEZEMMHLRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.